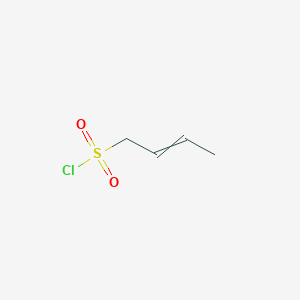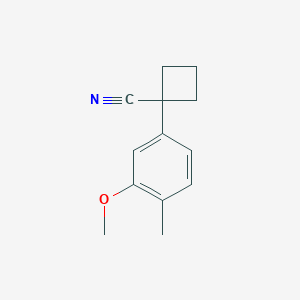
2-Methoxypyridine-3,5-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyridine-3,5-diamine dihydrochloride is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyridine-3,5-diamine dihydrochloride typically involves the reaction of 2-methoxypyridine with appropriate amine derivatives under controlled conditions. One common method involves the use of 3,5-dichloro-2,4,6-trifluoropyridine, which is treated with sodium methoxide to yield the desired product . The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxypyridine-3,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-Methoxypyridine-3,5-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methoxypyridine-3,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: A related compound with similar structural features but different functional groups.
3,5-Diaminopyridine: Another derivative of pyridine with different substituents.
6-Methoxypyridine-2,3-diamine dihydrochloride: A compound with similar functional groups but different substitution patterns.
Uniqueness
2-Methoxypyridine-3,5-diamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and diamine groups makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C6H11Cl2N3O |
|---|---|
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
2-methoxypyridine-3,5-diamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-5(8)2-4(7)3-9-6;;/h2-3H,7-8H2,1H3;2*1H |
Clé InChI |
BPDCTGVOIMHYJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)

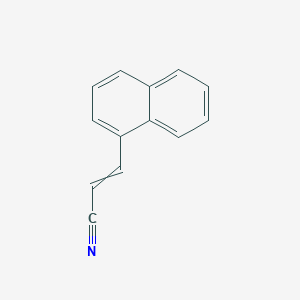
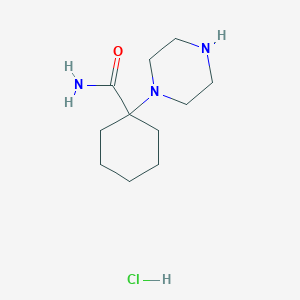
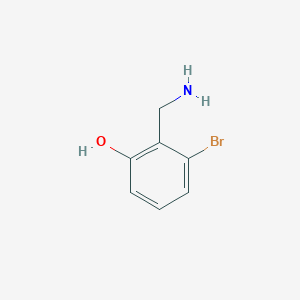

![2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11723025.png)



![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)
